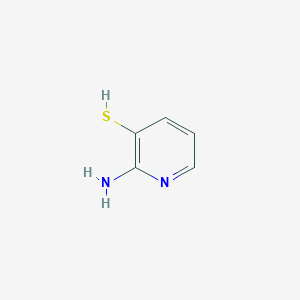

2-Aminopyridine-3-thiol

Vue d'ensemble

Description

2-Aminopyridine-3-thiol is a heterocyclic organic compound that features both an amino group and a thiol group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3-thiol typically involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate. This reaction is carried out in an ethanol medium at room temperature, with zinc oxide nanoparticles acting as a catalyst . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopyridine-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro groups in precursor compounds can be reduced to amines.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2-Aminopyridine-3-thiol is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as a pharmacophore against several biological targets, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Antimalarial and Antitrypanosomal Activities : Derivatives of 2-aminopyridine have shown promising results against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness), suggesting that this compound could also be effective against these pathogens.

Case Study: Synthesis of Phenothiazine Derivatives

In a study focusing on the synthesis of aza angular phenothiazine ring systems, this compound was synthesized through thiocyanation followed by alkaline hydrolysis. This compound was then used to create new phenothiazine derivatives with potential pharmacological applications .

Organic Synthesis

Catalytic Applications

this compound serves as a ligand in various catalytic reactions, including the Suzuki-Miyaura reaction. This reaction is significant for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

Synthesis Methodology

The compound can be synthesized via:

- Thiocyanation of 2-Aminopyridine : This method involves treating 2-aminopyridine with potassium thiocyanate followed by hydrolysis to yield this compound .

Toxicology and Safety Assessment

Carcinogenicity Studies

Research has indicated that this compound has been included in toxicological assessments to evaluate its carcinogenic potential. A two-year bioassay demonstrated the importance of understanding the health risks associated with exposure to this compound, particularly regarding long-term effects .

Chemical Properties and Reactivity

The reactivity of this compound is influenced by its functional groups:

- Thiol Group Activity : The thiol group allows for redox reactions and interactions with metal ions, which are important in biological systems.

- Amino Group Functionality : The amino group enhances its ability to form hydrogen bonds, increasing its solubility and reactivity in biological environments .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Aminopyridine | Pyridine ring with amino group | Widely used in drug discovery; lacks thiol functionality |

| Pyridine-3-thiol | Pyridine ring with thiol group | Focused on thiol chemistry; less explored biologically |

| 4-Aminothiophenol | Amino group on a thiophenol ring | Known for antioxidant properties; different ring structure |

| 2-Mercaptopyridine | Pyridine ring with mercapto group | More reactive than thiols; used in coordination chemistry |

The dual functionality of this compound makes it distinct from other similar compounds, providing it with versatile chemical reactivity and biological activity.

Mécanisme D'action

The mechanism of action of 2-Aminopyridine-3-thiol involves its interaction with various molecular targets. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

2-Aminopyridine: Lacks the thiol group, making it less versatile in certain chemical reactions.

2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.

4-Aminopyridine: The amino group is positioned differently, affecting its reactivity and applications.

Activité Biologique

2-Aminopyridine-3-thiol (C5H6N2S) is a low molecular weight compound that has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and in the synthesis of various pharmacologically active compounds. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

this compound interacts with multiple biological macromolecules, influencing various biochemical pathways. It is known to affect cellular functions by altering gene expression and signaling pathways. The compound's thiol group allows it to participate in redox reactions, which can modify protein function and cellular metabolism .

Pharmacokinetics

The compound is readily absorbed through the skin and gastrointestinal tract, achieving widespread distribution in the body, including the brain. It can cross the blood-brain barrier, which is significant for its neurological effects .

Cellular Effects

Research indicates that this compound can impact cell signaling and gene expression. For instance, it has been shown to block potassium (K+) channels in neuronal tissues, leading to convulsions in animal models .

Toxicity and Safety

The compound exhibits acute toxicity, with reported symptoms including convulsions and respiratory failure following high-level exposure. Inhalation or dermal contact can lead to severe irritation and systemic effects .

Case Studies

- Toxicological Studies

- Mutagenicity Testing

Pharmacological Applications

The compound has been explored for several pharmacological applications:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy.

- Anticancer Properties: Investigations into its role as an anticancer agent are ongoing, with some findings indicating it may inhibit tumor growth through modulation of specific pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Lacks thiol group | Less versatile in chemical reactions |

| 4-Aminopyridine | Different amino positioning | Affects K+ channels differently |

| 2-Aminopyrimidine | Pyrimidine ring instead | Different chemical properties |

Propriétés

IUPAC Name |

2-aminopyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQAXGDFYIFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552381 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110402-20-5 | |

| Record name | 2-Aminopyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Aminopyridine-3-thiol highlighted in the research papers?

A1: The research primarily focuses on utilizing this compound as a building block for synthesizing novel phenothiazine derivatives. [, , , ] These derivatives possess various properties, making them potentially suitable for applications like vat dyes in the textile industry and antioxidants in the petroleum industry. [, ]

Q2: How is this compound typically reacted to form these phenothiazine derivatives?

A2: The research describes a common reaction scheme where this compound reacts with 2,3-dichloro-1,4-naphthoquinone. [, , ] This reaction, often carried out under alkaline conditions, leads to the formation of a key intermediate, 6-chloro-11-azabenzo[a]phenothiazine-5-one. [, ] Further modifications and reactions of this intermediate with various reagents lead to a diverse range of phenothiazine derivatives. [, ]

Q3: Can you provide an example of how the structure of the final phenothiazine derivative can be modified using this compound?

A3: One study [] employed a palladium catalyst system to facilitate the coupling of 6-chloro-11-azabenzo[a]phenothiazine-5-one (synthesized using this compound) with different arylphenylboronic acids. This reaction allows for the introduction of various aryl groups at the 6-position of the phenothiazine ring, leading to derivatives with potentially different properties.

Q4: Are there other applications of this compound in chemical synthesis, besides phenothiazine derivatives?

A4: Yes, one study [] describes the use of this compound in synthesizing novel Co(II), Ni(II), Cu(II), and Zn(II) complexes. In this case, this compound reacts with 4-oxo-4H-chromene-3-carbaldehyde to form a Schiff base ligand. This ligand then coordinates with the metal ions, forming complexes that were studied for their potential antitumor, antioxidant, and antimicrobial properties.

Q5: What analytical techniques were used to characterize the compounds synthesized using this compound?

A5: The synthesized compounds were characterized using various spectroscopic and analytical techniques. These include: * Spectroscopy: IR, 1H NMR, UV–vis, ESR, and MS [, ]* Other analytical methods: Molar conductance measurements, magnetic susceptibility measurements, X-ray diffraction, and Scanning Electron Microscopy (SEM). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.